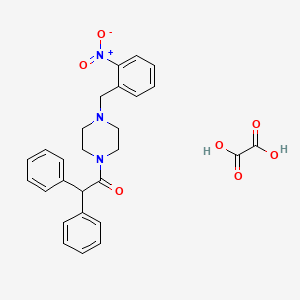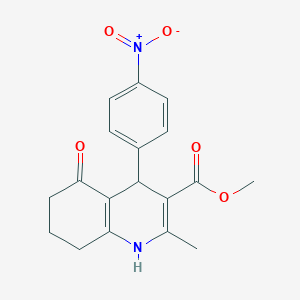
1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate, also known as DPA-NB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
The exact mechanism of action of 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate is not fully understood, but it is believed to interact with the serotonin 5-HT2A receptor in the brain. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate can modulate the activity of the serotonin 5-HT2A receptor, leading to changes in neurotransmitter release and neuronal activity. This can result in altered perception, cognition, and mood. Additionally, 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate has been shown to have anti-cancer properties, potentially through the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. However, its limited solubility in non-polar solvents can make it difficult to use in certain experimental setups. Additionally, its potential psychoactive effects may limit its use in certain research applications.
Orientations Futures
There are several potential future directions for research involving 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate. One area of interest is its potential use as a tool for studying the role of the serotonin 5-HT2A receptor in various physiological processes. Additionally, further research is needed to fully understand its anti-cancer properties and potential therapeutic applications. Finally, the development of more soluble analogs of 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate could expand its potential use in various experimental setups.
Méthodes De Synthèse
The synthesis of 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate involves the reaction of diphenylacetyl chloride with 2-nitrobenzylamine, followed by the addition of piperazine and oxalic acid. The resulting compound is a white crystalline powder that is soluble in polar solvents such as ethanol and methanol.
Applications De Recherche Scientifique
1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA damage, a potential anti-cancer agent, and a tool for studying the role of the serotonin 5-HT2A receptor in the brain.
Propriétés
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3.C2H2O4/c29-25(24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)27-17-15-26(16-18-27)19-22-13-7-8-14-23(22)28(30)31;3-1(4)2(5)6/h1-14,24H,15-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXBMVVHFLVKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B5145923.png)
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)
![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)
![ethyl (5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5145949.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5145956.png)
![2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol](/img/structure/B5145982.png)

![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)